molecular formula C11H20N2O4 B2550939 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid CAS No. 1932481-67-8

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid

Cat. No.: B2550939
CAS No.: 1932481-67-8
M. Wt: 244.291
InChI Key: JKNKVCYXOTYQMD-SFYZADRCSA-N
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Description

This compound is a chiral pyrrolidine derivative characterized by:

  • Stereochemistry: 2S,4R configuration, critical for its interaction with biological targets.
  • Functional groups: A tert-butoxycarbonyl (Boc) group at N1 (protecting the amine), a methylamino group at C4, and a carboxylic acid at C2.
  • Applications: Serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and antiviral agents. The Boc group enhances stability during synthetic processes, while the methylamino and carboxylic acid moieties enable further functionalization or target binding .

Properties

IUPAC Name

(2S,4R)-4-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNKVCYXOTYQMD-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group and the carboxyl group. One common method involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group. The synthesis can be summarized in the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Pyrrolidine Ring: The protected amino acid is then cyclized to form the pyrrolidine ring.

    Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, often using methylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include the modification of enzyme activity, binding to active sites, and altering the conformation of proteins.

Comparison with Similar Compounds

Substituent Variations at the C4 Position

The C4 substituent significantly influences physicochemical properties and reactivity. Selected analogues include:

Compound Name C4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
(2S,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Trifluoromethyl C11H16F3NO4 283.24 Enhanced metabolic stability; antiviral research
(2S,4R)-1-Boc-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid 3-Methoxypropyl C14H25NO5 287.35 Improved solubility; intermediate in antibiotics
(2S,4R)-1-Boc-4-(benzyl)pyrrolidine-2-carboxylic acid Benzyl C17H23NO4 305.37 Increased lipophilicity; peptide synthesis
(2S,4R)-1-Boc-4-(methylsulfanyl)pyrrolidine-2-carboxylic acid Methylsulfanyl C11H19NO4S 261.34 Thioether reactivity; potential prodrug design
(2S,4R)-1-Boc-4-(but-3-en-1-yloxy)pyrrolidine-2-carboxylic acid But-3-en-1-yloxy C14H21NO5 283.33 Alkenyl group for ring-closing metathesis

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl): Increase resistance to enzymatic degradation, making them suitable for antiviral applications .
  • Alkyl/Aryl Groups (e.g., benzyl, methoxypropyl): Enhance lipophilicity, improving membrane permeability in drug candidates .
  • Reactive Moieties (e.g., alkenyl, methylsulfanyl): Enable further synthetic modifications, such as cyclization or oxidation .

Stereochemical Comparisons

Diastereomers and enantiomers exhibit divergent properties:

  • (2S,4S)-TBMP vs. (2S,4R)-TBMP : The 4S configuration in TBMP (methoxymethyl substituent) is crucial for anti-HCV drug Velpatasvir. Chiral separation methods for these diastereomers eliminate salinization steps, enhancing green manufacturing .
  • (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid : The 4-hydroxyl group in this enantiomer impacts hydrogen-bonding capacity, altering solubility (231 Da molecular weight) and biological target specificity .

Biological Activity

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid, also known by its CAS number 630421-46-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C16H28N2O6C_{16}H_{28}N_{2}O_{6} and a molecular weight of 344.40 g/mol. The structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methylamino substituent, which may influence its interaction with biological targets.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to affect the secretion of proteins in bacterial models, indicating potential antimicrobial properties .
  • Antibacterial Properties : Research indicates that derivatives of this compound exhibit enhanced antibacterial activity against resistant strains of bacteria, such as Streptococcus pneumoniae and Streptococcus pyogenes. These activities are often attributed to modifications at the C-7 position of related compounds .
  • Cytotoxicity : In vitro assays have shown that some derivatives display cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial effects of various derivatives of (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid. Results demonstrated that specific modifications significantly increased activity against resistant pathogens. For example, compounds modified at the 7-position showed improved efficacy compared to unmodified analogs .

CompoundActivity Against S. pneumoniaeModifications
Compound AModerateNo modification
Compound BHigh7-position modification
Compound CVery High4-position modification

Case Study 2: Cytotoxicity in Cancer Cells

Another study assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 50 µM depending on the specific cell line tested .

Research Findings

Recent research highlights the significance of structural modifications on the biological activity of pyrrolidine derivatives:

  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the pyrrolidine ring can dramatically alter biological activity. For instance, adding alkyl groups at the 4′ position has been shown to enhance antibacterial properties .
  • Pharmacokinetics and Bioavailability : Studies are ongoing to evaluate how modifications affect absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.

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